molecular formula C19H30N2O2 B5218236 4-butoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

4-butoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Cat. No.: B5218236
M. Wt: 318.5 g/mol
InChI Key: ZYLHRJIAXXNKIM-UHFFFAOYSA-N
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Description

4-butoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butoxy group attached to the benzamide core, along with a piperidine ring substituted with an isopropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

    Attachment of the Butoxy Group: The butoxy group can be introduced through etherification reactions using butanol and appropriate activating agents.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction between the piperidine derivative and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide core or piperidine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-butoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide: Similar structure with a methoxy group instead of a butoxy group.

    4-ethoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide: Similar structure with an ethoxy group instead of a butoxy group.

    4-propoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide: Similar structure with a propoxy group instead of a butoxy group.

Uniqueness

The uniqueness of 4-butoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The butoxy group, in particular, may influence the compound’s solubility, reactivity, and interactions with molecular targets.

Properties

IUPAC Name

4-butoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-5-14-23-18-8-6-16(7-9-18)19(22)20-17-10-12-21(13-11-17)15(2)3/h6-9,15,17H,4-5,10-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLHRJIAXXNKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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